3,4-Difluoro-2-methylbenzoic acid
Overview
Description
3,4-Difluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and a methyl group is attached at the 2 position. This compound is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds, in general, are known to undergo reactions such as free radical bromination and nucleophilic substitution . The presence of fluorine atoms might influence these reactions due to their high electronegativity.
Pharmacokinetics
It’s known that the compound is a solid and has a low solubility in water, which might affect its bioavailability .
Action Environment
The action, efficacy, and stability of 3,4-Difluoro-2-methylbenzoic acid can be influenced by various environmental factors. For instance, its low water solubility might affect its distribution in the body . Additionally, factors such as pH and temperature could potentially affect its stability and reactivity.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 3,4-Difluoro-2-methylbenzoic acid are not well-documented. Benzoic acid derivatives, like this compound, are known to participate in various biochemical reactions. They can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Molecular Mechanism
Benzylic halides, which are structurally similar to this compound, typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a sealed container in a dry room temperature environment .
Metabolic Pathways
Benzoic acid derivatives can be involved in various metabolic pathways depending on their specific functional groups and substitutions .
Subcellular Localization
The subcellular localization of a compound can be influenced by its chemical properties, such as solubility and molecular size .
Preparation Methods
3,4-Difluoro-2-methylbenzoic acid can be synthesized through several methods. One common synthetic route involves the fluorination of ortho-methylbenzoic acid using sulfur tetrafluoride at low temperatures . Another method involves the reaction of 2,3-difluorotoluene with carbon dioxide under specific conditions . Industrial production methods often utilize these reactions due to their efficiency and yield.
Chemical Reactions Analysis
3,4-Difluoro-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the fluorine atoms or the methyl group can be replaced by other substituents.
Common Reagents and Conditions: Reagents such as sulfur tetrafluoride for fluorination, and catalysts like palladium for coupling reactions, are commonly used
Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, and quinones.
Scientific Research Applications
3,4-Difluoro-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Comparison with Similar Compounds
3,4-Difluoro-2-methylbenzoic acid can be compared with other similar compounds such as:
- 2,3-Difluoro-5-methylbenzoic acid
- 2,5-Difluoro-4-methylbenzoic acid
- 3,5-Difluoro-2-methylbenzoic acid
These compounds share similar structural features but differ in the position of the fluorine and methyl groups on the benzene ring. The unique positioning of these groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .
Properties
IUPAC Name |
3,4-difluoro-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUUCAUQWFAFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478307 | |
Record name | 3,4-Difluoro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157652-31-8 | |
Record name | 3,4-Difluoro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 157652-31-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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